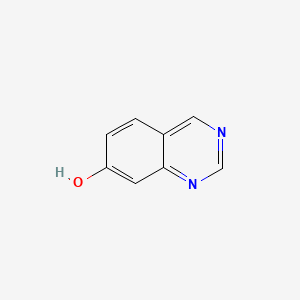

quinazolin-7-ol

Descripción

Significance of the Quinazoline (B50416) Scaffold in Drug Discovery

The quinazoline core is widely regarded as a "privileged structure" in medicinal chemistry. omicsonline.orgnih.govscielo.br This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thereby serving as a fertile ground for the development of a wide array of therapeutic agents. scielo.brresearchgate.net The structural rigidity and aromatic nature of the quinazoline ring system, combined with its capacity for substitution at various positions, allow for the fine-tuning of steric, electronic, and pharmacokinetic properties. nih.gov This versatility enables the design of molecules with high affinity and selectivity for specific biological targets. researchgate.net The amino-quinazoline scaffold, in particular, is noted for its ability to act as a "privileged hinge binder," interacting with the hinge region of kinases, a critical interaction for many kinase inhibitor drugs. scielo.brscielo.br The stability of the quinazolinone nucleus further enhances its appeal to medicinal chemists, providing a robust framework for the introduction of various bioactive moieties. omicsonline.org

Historical Context of Quinazoline Research in Biological Sciences

The history of quinazoline synthesis dates back to the late 19th and early 20th centuries, with the first synthesis reported by Bischler and Lang in 1895 and the parent compound prepared by Gabriel in 1903. wikipedia.orgupdatepublishing.com However, it was not until the mid-20th century that the medicinal potential of this scaffold began to be fully appreciated. omicsonline.org A pivotal moment came with the isolation and elucidation of the structure of a quinazolinone alkaloid from the traditional Chinese herb Dichroa febrifuga, which was found to possess antimalarial properties. omicsonline.org This discovery catalyzed a surge of interest in quinazoline derivatives. omicsonline.org Early research led to the development of drugs like methaqualone, known for its sedative properties. updatepublishing.comresearchgate.net By 1980, the therapeutic landscape of quinazolines had expanded significantly, with around 50 derivatives demonstrating a wide range of biological actions. updatepublishing.comresearchgate.net The approval of prazosin, an alpha-1 adrenoceptor antagonist for hypertension, marked a significant milestone, demonstrating the therapeutic value of the amino-quinazoline structure. scielo.brbohrium.com The subsequent approval of gefitinib (B1684475) in 2003 as an epidermal growth factor receptor (EGFR) inhibitor for cancer treatment solidified the quinazoline scaffold's status as a cornerstone in modern drug discovery. scielo.brbohrium.com

Overview of Pharmacological Versatility of Quinazoline Derivatives

Quinazoline derivatives exhibit an exceptionally broad and diverse spectrum of pharmacological activities, making them one of the most investigated heterocyclic systems in medicinal chemistry. wisdomlib.orgnih.govresearchgate.net The range of biological effects is extensive, with research demonstrating their potential as anticancer, antimicrobial (including antibacterial, antifungal, and antiviral), anti-inflammatory, and anticonvulsant agents. nih.govnih.govresearchgate.net Furthermore, quinazoline-based compounds have been explored for their utility as analgesic, antimalarial, antihypertensive, anti-diabetic, and antipsychotic agents. wisdomlib.orgresearchgate.neteipublication.com This remarkable versatility is attributed to the quinazoline nucleus's ability to be chemically modified at multiple positions, allowing for the creation of derivatives that can interact with a wide array of biological targets. wisdomlib.orgnih.gov For instance, they have been shown to act as inhibitors of crucial enzymes like kinases, dihydrofolate reductase, and thymidylate synthase, as well as modulators of receptors involved in various physiological processes. nih.govupdatepublishing.commdpi.com This pleiotropic pharmacological profile continues to drive research into new quinazoline-based therapeutic agents for a multitude of diseases. scielo.brscielo.brbohrium.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

quinazolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-7-2-1-6-4-9-5-10-8(6)3-7/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDCBBZUYJDNJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343416 | |

| Record name | 7-Quinazolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7556-97-0 | |

| Record name | 7-Quinazolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7556-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Quinazolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinazolin-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Quinazolin 7 Ol and Its Derivatives

Advanced Synthetic Strategies for Quinazoline (B50416) Core Elaboration

The construction of the fundamental quinazoline scaffold has evolved from classical condensation reactions to sophisticated, metal-catalyzed, and environmentally friendly procedures. These advancements offer improved yields, greater functional group tolerance, and access to a wider range of derivatives. frontiersin.org

Classical and Modern Synthetic Routes for Quinazolin-7-ol Analogues

The synthesis of the quinazoline ring system has a long history, with classical methods like the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides, serving as a foundational approach. bohrium.comsci-hub.se Another traditional route involves the condensation of anthranilamide with carbonyl compounds. sci-hub.se However, these methods can be limited by harsh reaction conditions and low yields. sci-hub.se

Modern synthetic strategies have largely overcome these limitations. Multi-component reactions (MCRs) have emerged as a powerful tool, allowing for the one-pot synthesis of complex quinazoline derivatives from simple starting materials like isatoic anhydride, aldehydes, and amines. openmedicinalchemistryjournal.comsci-hub.se These reactions are highly efficient and enable the creation of diverse chemical libraries. For instance, a three-component reaction of isatoic anhydride, an amine, and ninhydrin (B49086) can produce tetracyclic quinazolinone derivatives. thieme-connect.com

Furthermore, various catalytic systems have been developed to facilitate quinazoline synthesis under milder conditions. The use of catalysts such as ceric ammonium (B1175870) nitrate (B79036) (CAN) with tert-butylhydroperoxide (TBHP) has been shown to be effective in the reaction between benzylamines and 2-aminobenzophenones. frontiersin.org

| Synthetic Route | Starting Materials | Key Features | Reference(s) |

| Niementowski Reaction | Anthranilic acid analogues, amides | Classical method, often requires high temperatures. | bohrium.comsci-hub.se |

| Anthranilamide Condensation | Anthranilamide derivatives, carbonyl compounds | Traditional approach for 2-substituted quinazolinones. | sci-hub.se |

| Multi-component Reaction (MCR) | Isatoic anhydride, aldehydes, amines | High efficiency, one-pot synthesis, structural diversity. | openmedicinalchemistryjournal.comsci-hub.se |

| CAN/TBHP Catalysis | 2-Aminobenzophenones, benzylamines | Mild and novel reagent system. | frontiersin.org |

Palladium-Catalyzed Synthesis of Quinazoline Derivatives

Palladium catalysis has revolutionized the synthesis of quinazoline derivatives, offering highly efficient and selective methods for C-N and C-C bond formation. organic-chemistry.orgnih.gov One prominent strategy involves the N-arylation of amidines with aryl halides (bromides, chlorides, or triflates), which can be followed by a one-pot condensation with an aldehyde to construct the quinazoline ring. organic-chemistry.orgnih.govacs.org This approach is valued for its short reaction times and excellent selectivity for monoarylation. nih.govacs.org

Suzuki cross-coupling reactions, another cornerstone of palladium catalysis, are employed to create complex quinazoline conjugates. For example, bromo-substituted quinazolines can be coupled with boronic acid esters to form C-C bonds, linking the quinazoline scaffold to other heterocyclic systems. mdpi.com These reactions typically use a palladium catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) in the presence of a base. mdpi.com Furthermore, palladium-catalyzed cascade reactions, such as the cyclocondensation/cyclocarbonylation of 2-aminobenzamides with 2-bromobenzaldehydes and carbon monoxide, enable the rapid assembly of complex, fused quinazoline systems in a single step. rsc.org

| Palladium-Catalyzed Reaction | Reactants | Catalyst/Reagents | Key Outcome | Reference(s) |

| N-Arylation of Amidines | Amidines, Aryl halides | Pd2dba3, Ligands (e.g., L2), Cs2CO3 | Monoarylated amidines, one-pot quinazoline synthesis. | organic-chemistry.orgnih.govacs.org |

| Suzuki Cross-Coupling | Bromo-quinazolines, Boronic acid esters | Pd(dppf)Cl2, Na2CO3, Phase-transfer catalyst | C-C bond formation, synthesis of conjugated quinazolines. | mdpi.com |

| Cascade Cyclocarbonylation | 2-Aminobenzamides, 2-Bromobenzaldehydes, CO | Palladium catalyst | One-pot synthesis of fused isoindolo[2,1-a]quinazolines. | rsc.org |

Environmentally Benign Synthetic Procedures for Quinazoline Scaffolds

In line with the principles of green chemistry, significant efforts have been made to develop environmentally friendly methods for quinazoline synthesis. These approaches aim to minimize waste, avoid hazardous reagents, and reduce energy consumption. mdpi.com

Key strategies include the use of water as a solvent, which is a safe and inexpensive medium for reactions such as the nano-In2O3 catalyzed synthesis of quinazolines from isatoic anhydride, anilines, and benzaldehydes. Microwave irradiation has also been successfully employed to accelerate reactions and improve yields, often in solvent-free conditions or with green solvents like polyethylene (B3416737) glycol (PEG). openmedicinalchemistryjournal.comresearchgate.net A notable example is the condensation of anthranilamide with aromatic aldehydes under microwave irradiation, which produces quinazolinones in short reaction times without the need for an oxidant. researchgate.net

The use of reusable and non-toxic catalysts is another hallmark of green quinazoline synthesis. Ionic liquids have been used as both catalysts and solvents. openmedicinalchemistryjournal.com Additionally, various heterogenous nano-catalysts, such as curcumin-sensitized titanium dioxide for photocatalysis or magnetic iron oxide-based catalysts, have been developed. mdpi.com These catalysts offer high surface area, mild reaction conditions, and easy separation and recyclability.

Targeted Derivatization for Pharmacological Enhancement

The pharmacological profile of quinazoline-based compounds can be finely tuned through strategic structural modifications. wisdomlib.org Derivatization of the quinazoline core is a key strategy to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Positional Modifications on the Quinazoline Core (e.g., C-6, C-7, C-8)

Structure-activity relationship (SAR) studies have consistently shown that substitutions on the benzene (B151609) ring portion of the quinazoline scaffold are critical for biological activity. nih.gov The C-6 and C-7 positions are particularly important for the anticancer activity of many quinazoline-based tyrosine kinase inhibitors. mdpi.commdpi.com

Electron-donating groups, such as methoxy (B1213986) or propoxy linkers, at the C-6 and C-7 positions often enhance binding affinity to target enzymes like the epidermal growth factor receptor (EGFR). mdpi.com The introduction of various hydrophilic amino substituents at C-7 has been explored to improve water solubility. mdpi.com For instance, the modification of the 4-anilinoquinazoline (B1210976) core at the C-6 and C-7 positions has been a major focus in the development of potent EGFR inhibitors. scielo.br While less frequently studied, modifications at the C-8 position have also been shown to influence pharmacological activity, with bromo or alkyl substitutions at this position being noted in compounds with anti-tuberculosis or anticonvulsant activities. nih.gov

| Position | Type of Modification | Impact on Pharmacological Activity | Example Target | Reference(s) |

| C-6 / C-7 | Electron-donating groups (e.g., -OCH3) | Enhanced binding and cytotoxic activity. | EGFR Tyrosine Kinase | mdpi.comekb.eg |

| C-6 / C-7 | Introduction of hydrophilic side chains | Improved water solubility and potency. | EGFR Tyrosine Kinase | mdpi.com |

| C-6 | Michael addition acceptors | Irreversible binding to receptor sites. | EGFR Tyrosine Kinase | mdpi.com |

| C-8 | Halogenation (e.g., -Br), Alkylation | Modulation of anti-TB and anticonvulsant activity. | Various | nih.gov |

Multi-component Reactions in Quinazoline Derivative Synthesis

Multi-component reactions (MCRs) are highly convergent and atom-economical processes that allow for the construction of complex molecules in a single synthetic operation from three or more starting materials. openmedicinalchemistryjournal.com This strategy is exceptionally well-suited for the synthesis of diverse quinazoline libraries for high-throughput screening.

A common and efficient MCR for quinazolinone synthesis involves the one-pot reaction of isatoic anhydride, an aldehyde, and an amine or urea (B33335). openmedicinalchemistryjournal.com These reactions can be promoted by various catalysts, including reusable solid acid catalysts like sulfonic acid-functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H), often under solvent-free conditions. openmedicinalchemistryjournal.com The versatility of MCRs allows for the incorporation of a wide range of substituents, leading to structurally diverse quinazoline derivatives. For example, a four-component reaction of aldehydes, cycloketones, and cyanoamides under microwave irradiation can yield substituted quinazoline-carbonitriles. openmedicinalchemistryjournal.com The development of palladium-catalyzed three-component cascade reactions further expands the scope, enabling the synthesis of complex fused heterocyclic systems like isoindolo[2,1-a]quinazolines from 2-aminobenzamides, 2-bromobenzaldehydes, and carbon monoxide. rsc.org

Scale-Up Synthesis Considerations for Preclinical Investigations

Transitioning a synthetic route from a small-scale medicinal chemistry laboratory setting to a large-scale process suitable for preclinical investigations presents a unique set of challenges. Medicinal chemistry routes are typically designed for the rapid synthesis of small (milligram) quantities of various analogs to explore structure-activity relationships (SAR). acs.org However, these routes often prove unsuitable for producing the multigram or kilogram quantities of a drug candidate required for extensive preclinical testing. acs.orgacs.org The primary goals of scale-up synthesis are to develop a robust, safe, cost-effective, and environmentally friendly process that consistently delivers the active pharmaceutical ingredient (API) with high purity. researchgate.net

Common issues encountered during the scale-up of quinazoline derivatives include low or variable yields, the formation of difficult-to-separate impurities, the use of hazardous reagents, and reliance on laborious purification techniques like column chromatography, which are impractical at a large scale. acs.orgresearchgate.net Therefore, significant process development and optimization are essential.

To overcome these obstacles, a systematic, step-by-step optimization was undertaken, leading to a new, more robust synthetic route. researchgate.net Key improvements included replacing hazardous reagents with safer alternatives and optimizing reaction conditions to enhance yield and purity. For instance, the chlorination step was a significant source of impurities. Replacing thionyl chloride (SOCl₂) with phosphorus oxychloride (POCl₃) minimized the formation of these byproducts. acs.orgresearchgate.net

The optimization of the initial condensation step to form the quinazolinone core from 2-amino-4-fluorobenzoic acid and formamidine (B1211174) acetate (B1210297) provides a clear example of process development. Different solvent and temperature conditions were evaluated to maximize yield and ease of isolation.

Table 1: Optimization of Quinazolinone Intermediate Synthesis researchgate.net

| Entry | Solvent | Condition | Yield (%) | Observations |

|---|---|---|---|---|

| 1 | None (neat) | 160 °C, 16 h | ~50% | Incomplete conversion, formation of several unknown impurities. |

| 2 | DMSO | 120 °C, 16 h | ~60% | Incomplete conversion, formation of several unknown impurities. |

As shown in the table, changing the solvent to ethanol (B145695) (EtOH) under reflux conditions proved to be the superior method, providing an excellent yield (>90%) and a simplified workup, as the product conveniently precipitated out of the solution upon cooling. researchgate.net

Table 2: Comparison of Medicinal Chemistry Route vs. Scale-Up Route for BPR1K871 acs.orgresearchgate.net

| Parameter | Medicinal Chemistry Route (A) | Optimized Scale-Up Route (B3) |

|---|---|---|

| Number of Steps | 7 | 6 |

| Overall Yield | 7.7% | 16.5% |

| Scale | Milligram | Kilogram (3.09 kg produced) |

| Purification | Multiple column chromatography steps | No column chromatography |

| Hazardous Reagents | NaH/DMF | Avoided |

| Key Improvements | - | Use of POCl₃ for cleaner chlorination, telescoped synthesis, continuous extraction |

Biological Activities and Pharmacological Potential of Quinazolin 7 Ol Derivatives

Anticancer Research Applications

Quinazolin-7-ol derivatives have emerged as a prominent class of compounds in oncological research. Their multifaceted mechanisms of action, including kinase inhibition, antiproliferative effects against various cancer cell lines, and modulation of critical cellular processes, underscore their therapeutic promise. nih.govmdpi.com

Inhibition of Kinases in Oncological Pathways

Quinazoline (B50416) derivatives are recognized for their capacity to target and inhibit key kinases that are often dysregulated in cancer. emanresearch.orgemanresearch.org These kinases are integral to signaling pathways that control cell growth, proliferation, and survival.

EGFR and VEGFR-2: Dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key strategy in cancer therapy. tbzmed.ac.ir Certain 2-chloro-4-anilino-quinazoline derivatives have been identified as dual inhibitors of both EGFR and VEGFR-2. For instance, compound LASSBio-1819 demonstrated inhibitory activity with IC50 values of 0.90 µM against EGFR and 1.17 µM against VEGFR-2. scielo.br Vandetanib, a quinazoline-based drug, is an approved EGFR/VEGFR-2 dual inhibitor for treating certain types of thyroid cancer. tbzmed.ac.ir

JAK2: Novel quinazoline derivatives have been synthesized as inhibitors of Janus kinase 2 (JAK2). One of the most effective compounds showed IC50 values of 16.729 µM, 8.019 µM, and 7.650 µM against SK-OV-3, HeLa, and HT-29 cancer cell lines, respectively. emanresearch.org

MPS1 and PLK1: The versatility of the quinazoline scaffold extends to the inhibition of other critical kinases in cancer progression, such as Monopolar spindle 1 (MPS1) and Polo-like kinase 1 (PLK1), although specific data for this compound derivatives is still emerging. emanresearch.orgemanresearch.org

Cellular Antiproliferative Activity against Various Cancer Cell Lines

Derivatives of this compound have demonstrated significant antiproliferative activity across a range of human cancer cell lines, highlighting their broad-spectrum potential.

MCF-7 (Breast Cancer): Numerous quinazolinone derivatives have shown potent activity against MCF-7 cells. mdpi.com For example, a novel quinazoline sulfonamide derivative, compound 4d, exhibited a strong cytotoxic effect with an IC50 value of 2.5 µM. nih.gov Another study reported a derivative with an IC50 value of 0.06 µM, which is comparable to the standard drug doxorubicin. nih.gov

A549 (Lung Cancer): Chalcone-incorporated quinazoline derivatives have been found to be highly active against the A549 cell line, with one compound showing an IC50 value of 0.10 µM. emanresearch.org Other studies have also confirmed the antiproliferative effects of various quinazoline derivatives on A549 cells. rsc.orgnih.gov

HT-29 (Colon Cancer): The antiproliferative effects of quinazoline derivatives have been observed in HT-29 colon cancer cells. emanresearch.orgnih.gov One chalcone-incorporated derivative displayed an IC50 value of 0.13 µM against this cell line. emanresearch.org

HepG2 (Liver Cancer): Quinazoline-based nitrogen mustard compounds have shown efficacy against HepG2 liver cancer cells, with one compound demonstrating an IC50 value of 3.06 µM. emanresearch.org Other research has also highlighted the cytotoxic potential of quinazolinone derivatives against HepG2 cells. rsc.orgbue.edu.eg

Table 1: Antiproliferative Activity of Selected Quinazoline Derivatives

| Cell Line | Derivative Type | IC50 (µM) | Reference |

|---|---|---|---|

| MCF-7 | Quinazoline sulfonamide (4d) | 2.5 | nih.gov |

| Quinazolin-4-one derivative (51) | 0.06 | nih.gov | |

| A549 | Chalcone-incorporated quinazoline | 0.10 | emanresearch.org |

| HT-29 | Chalcone-incorporated quinazoline | 0.13 | emanresearch.org |

| HepG2 | Quinazoline-based nitrogen mustard | 3.06 | emanresearch.org |

Modulation of Cell Cycle Progression and Apoptosis Induction

A key mechanism through which this compound derivatives exert their anticancer effects is by disrupting the cell cycle and inducing programmed cell death (apoptosis).

Cell Cycle Arrest: Several quinazolinone derivatives have been shown to induce cell cycle arrest, primarily at the G2/M phase. mdpi.combue.edu.eg For instance, a novel quinazoline derivative, 04NB-03, was found to induce G2/M phase arrest in hepatocellular carcinoma cells. nih.gov Another study reported that a 2-(3-fluorophenyl)-6-morpholinoquinazolin-4(3H)-one derivative also caused G2/M phase arrest. bue.edu.eg Some derivatives can also arrest the cell cycle in the G1 phase. nih.gov

Apoptosis Induction: The induction of apoptosis is a hallmark of many effective anticancer agents. Quinazoline derivatives have been shown to trigger apoptosis through various mechanisms. nih.govnih.gov For example, the quinazolinone chalcone (B49325) induces mitochondrial-dependent apoptosis. bue.edu.eg The quinazoline derivative 04NB-03 induces apoptosis in a reactive oxygen species (ROS)-dependent manner. nih.gov Furthermore, some derivatives activate caspases, which are key executioners of apoptosis. nih.gov

Impact on DNA Repair Enzymes and Tubulin Polymerization

Targeting DNA repair mechanisms and the cytoskeleton are other important strategies in cancer therapy where this compound derivatives have shown potential.

DNA Repair Enzymes: One of the proposed anticancer mechanisms for quinazoline derivatives is the inhibition of DNA repair enzyme systems, such as Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov This inhibition can render cancer cells more susceptible to DNA damage and cell death.

Tubulin Polymerization: Microtubules are essential for cell division, making them a prime target for anticancer drugs. nih.govgoogle.com Several 2-styrylquinazolin-4(3H)-ones have been shown to inhibit tubulin polymerization. nih.gov One such derivative inhibited tubulin polymerization with an IC50 value of 5.8 µM. researchgate.net Another study identified a quinazoline derivative that inhibited tubulin polymerization with an IC50 of 3.16 µM, which was slightly more potent than the well-known inhibitor colchicine. nih.gov

Anti-inflammatory Research Applications

In addition to their anticancer properties, this compound derivatives are being investigated for their potential as anti-inflammatory agents. nih.govijfmr.comsphinxsai.com

Inhibition of Pro-inflammatory Cytokines

Chronic inflammation is associated with various diseases, and the inhibition of pro-inflammatory cytokines is a key therapeutic strategy. Quinazoline derivatives have demonstrated the ability to suppress the production of several key cytokines.

TNF-α, IL-1β, and IL-6: Studies have shown that quinazoline derivatives can potently inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govnih.gov For example, the quinazoline derivative JTE-052 (delgocitinib) was found to inhibit the production of TNF-α, IL-1β, and IL-6 in a mouse model of atopic dermatitis. nih.gov Another study identified quinazoline derivatives that showed dose-dependent inhibition of lipopolysaccharide-induced TNF-α and IL-6 release in macrophages. nih.gov

Table 2: Anti-inflammatory Activity of Selected Quinazoline Derivatives

| Cytokine Inhibited | Derivative | Model System | Reference |

|---|---|---|---|

| TNF-α, IL-1β, IL-6 | JTE-052 (delgocitinib) | Mouse model of atopic dermatitis | nih.gov |

| TNF-α, IL-6 | 4-amino quinazoline derivatives | Lipopolysaccharide-induced macrophages | nih.gov |

Targeting Inflammatory Pathways (e.g., JAK inhibitors, COX-1, COX-2, LOX-15)

Quinazoline derivatives have emerged as significant scaffolds in medicinal chemistry for the development of anti-inflammatory agents. mdpi.comnih.gov Their mechanism of action often involves the inhibition of key enzymes in inflammatory pathways, such as Janus kinases (JAKs), cyclooxygenases (COX-1 and COX-2), and 15-lipoxygenase (LOX-15). mdpi.comnih.govnih.gov

JAK Inhibitors:

The Janus kinase (JAK) family of enzymes plays a crucial role in signaling pathways that modulate the expression and function of inflammatory cytokines, particularly in conditions like rheumatoid arthritis. nih.gov Several quinazoline derivatives have been identified as potent JAK inhibitors. mdpi.comspandidos-publications.comnih.gov For instance, a novel series of quinazoline derivatives demonstrated high potency against JAK1, JAK2, JAK3, and TYK2, with one compound, 11n , exhibiting IC50 values of 0.40, 0.83, 2.10, and 1.95 nM, respectively. nih.gov This compound also showed a significant reduction in joint swelling in collagen-induced arthritis models, highlighting its potential as a therapeutic candidate for inflammatory diseases. nih.gov Another quinazoline derivative, JTE-052 (delgocitinib) , has been studied for its efficacy in treating inflammatory skin diseases like atopic dermatitis by inhibiting JAKs. mdpi.com Research has shown that some 2-alkyl-substituted quinazolines suppress both constitutive and IL-6-induced activation of JAK2/STAT3 phosphorylation. spandidos-publications.comnih.gov

COX-1 and COX-2 Inhibitors:

Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is a key strategy for many anti-inflammatory drugs. rsc.org Quinazoline derivatives have been investigated as inhibitors of both COX-1 and COX-2. nih.govresearchgate.net A series of novel 1,2,4-triazine-quinoline hybrids were synthesized and evaluated for their dual COX/15-LOX inhibitory activity. nih.gov One of the most potent and selective dual COX-2/15-LOX inhibitors, hybrid 8e , displayed a COX-2 IC50 of 0.047 μM and a high selectivity index. nih.gov Another study on pyrazoloquinazoline derivatives also aimed at developing dual COX-2/5-LOX inhibitors. researchgate.net Furthermore, some phenolic compounds have been explored as potential dual inhibitors of EGFR and COX-2. dovepress.com

LOX-15 Inhibitors:

In addition to COX, the lipoxygenase (LOX) pathway is another important target in inflammation. nih.gov As mentioned, certain quinazoline-based hybrids have been designed to be dual inhibitors of both COX-2 and 15-LOX, demonstrating a multi-faceted approach to controlling inflammation. nih.gov The hybrid compound 8e not only showed potent COX-2 inhibition but also significant inhibitory activity against the 15-LOX enzyme. nih.gov

Table 1: this compound Derivatives as Inhibitors of Inflammatory Pathways

| Compound/Derivative | Target | Activity (IC50) | Reference |

|---|---|---|---|

| 11n | JAK1 | 0.40 nM | nih.gov |

| JAK2 | 0.83 nM | nih.gov | |

| JAK3 | 2.10 nM | nih.gov | |

| TYK2 | 1.95 nM | nih.gov | |

| JTE-052 (delgocitinib) | JAKs | Not specified | mdpi.com |

| Hybrid 8e | COX-2 | 0.047 µM | nih.gov |

| 15-LOX | 1.81 µM | nih.gov | |

| Pyrazoloquinazoline derivatives | COX-2/5-LOX | Not specified | researchgate.net |

| 2-Alkyl-substituted quinazolines | JAK2/STAT3 | Not specified | spandidos-publications.comnih.gov |

Antimicrobial Research Applications

The quinazoline scaffold is a prominent feature in a wide array of compounds demonstrating significant antimicrobial properties. mdpi.comorientjchem.orgnih.gov Research has explored their efficacy against bacteria, fungi, and viruses. mdpi.comnih.gov

Quinazoline derivatives have shown considerable potential as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. mdpi.combrieflands.comnih.gov Their mechanisms of action can involve the inhibition of essential cellular processes. For instance, some sulfonamide-containing quinazoline derivatives are thought to inhibit dihydropteroate (B1496061) synthetase (DHPS), an enzyme crucial for folate synthesis in bacteria. nih.gov

Several studies have synthesized and evaluated series of quinazoline derivatives for their antibacterial activity. nih.govacs.orgacs.org In one study, a series of myricetin (B1677590) derivatives containing a quinazolinone moiety were developed, with compound L18 showing a notable EC50 value of 16.9 μg/mL against Xanthomonas axonopodis pv. citri (Xac). acs.org Another study focused on quinazoline thioether derivatives, where compound 6b exhibited an EC50 of 7.2 μg/mL against Xanthomonas oryzae pv. oryzae (Xoo), which was significantly more potent than the commercial bactericide bismerthiazol. acs.org Fused quinazolinone derivatives have also demonstrated better bacteriostatic activity against Gram-negative bacteria. brieflands.com The structural features of these compounds, such as substitutions at various positions of the quinazoline ring, play a crucial role in their antibacterial potency. nih.gov

Quinazoline derivatives have also been investigated for their antifungal properties against various fungal species. mdpi.comnih.govbrieflands.comnih.gov A study on 6,7-bis(arylthio)-quinazoline-5,8-diones and furo[2,3-f]quinazolin-5-ols revealed that many of these compounds exhibited good antifungal activity, completely inhibiting the growth of Candida and Aspergillus species at a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL. nih.gov Another research effort synthesized a series of quinazolinone derivatives and found that they possessed strong antifungal activity, with some compounds showing efficacy comparable to the standard drug fluconazole. mdpi.com Similarly, fused quinazolinone derivatives have shown good activity against C. albicans and A. niger. brieflands.com

The antiviral potential of quinazoline derivatives has been explored against a range of viruses. mdpi.comfrontiersin.org Research has shown activity against human cytomegalovirus (HCMV), influenza A virus, and others. mdpi.comfrontiersin.org For example, quinazoline-artemisinin hybrids were found to be potent against HCMV, with EC50 values in the range of 0.15–0.21 μM, which was significantly more potent than the standard drug ganciclovir. mdpi.com Another study designed and synthesized 2,4-disubstituted quinazoline derivatives as anti-influenza agents, with some compounds showing high activity with IC50 values of less than 10 μM. mdpi.com Furthermore, quinazoline analogs have been investigated as non-nucleoside inhibitors of bovine viral diarrhea virus (BVDV), a surrogate for the hepatitis C virus. frontiersin.org

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Activity Type | Target Organism(s) | Key Finding | Reference |

|---|---|---|---|---|

| Compound L18 | Antibacterial | Xanthomonas axonopodis pv. citri | EC50 = 16.9 µg/mL | acs.org |

| Compound 6b | Antibacterial | Xanthomonas oryzae pv. oryzae | EC50 = 7.2 µg/mL | acs.org |

| 6,7-bis(arylthio)-quinazoline-5,8-diones | Antifungal | Candida and Aspergillus species | MIC = 12.5 µg/mL | nih.gov |

| Quinazoline-artemisinin hybrids | Antiviral | Human Cytomegalovirus (HCMV) | EC50 = 0.15–0.21 µM | mdpi.com |

| 2,4-disubstituted quinazolines | Antiviral | Influenza A virus | IC50 < 10 µM | mdpi.com |

Antifungal Activities.

Antitubercular Research Applications

Quinazoline-containing compounds have been a focus of research for developing new treatments for tuberculosis (TB), a major global health issue caused by Mycobacterium tuberculosis. mdpi.comsci-hub.se

Numerous studies have demonstrated the potential of quinazoline derivatives to inhibit the growth of M. tuberculosis. mdpi.comsci-hub.sedovepress.comfrontiersin.org For instance, a series of 2,3-disubstituted quinazolinone derivatives showed minimum inhibitory concentration (MIC) values between 6.25 and 100 µg/mL against M. tuberculosis. dovepress.com Another study on dihydroquinazolinone derivatives found that compounds with a di-substituted aryl moiety at the 2-position of the quinazoline scaffold were the most active, with a MIC value of 2 µg/mL against the drug-susceptible H37Rv strain. mdpi.com

Research has also explored the activity of these compounds against drug-resistant strains. One study found that a compound with an indole (B1671886) moiety showed excellent activity against both the H37Rv and a multidrug-resistant (MDR) strain, with MICs of 0.625 and 0.3125 μg/mL, respectively. sci-hub.se Furthermore, some quinoline (B57606) derivatives with a triazole moiety have shown inhibitory effects on the InhA enzyme, a key target in M. tuberculosis. frontiersin.org

Table 3: Antitubercular Activity of this compound Derivatives

| Compound/Derivative | Target Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| 2,3-disubstituted quinazolinones | M. tuberculosis | 6.25–100 µg/mL | dovepress.com |

| Dihydroquinazolinone derivative | M. tuberculosis H37Rv | 2 µg/mL | mdpi.com |

| Indole-containing quinazoline derivative | M. tuberculosis H37Rv | 0.625 µg/mL | sci-hub.se |

| MDR strain | 0.3125 µg/mL | sci-hub.se | |

| Quinoline derivative with triazole | M. tuberculosis | 12.5 µg/mL | frontiersin.org |

Targeting Specific Mycobacterial Enzymes (e.g., DprE1)

Quinazoline derivatives have been investigated for their potential as antitubercular agents, with some showing inhibitory activity against specific mycobacterial enzymes. mdpi.com One such target is decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), an essential enzyme involved in the synthesis of the mycobacterial cell wall. newtbdrugs.org Inhibition of DprE1 is a promising strategy for the development of new tuberculosis drugs. newtbdrugs.org

Research has led to the design of 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide derivatives as potential DprE1 inhibitors. mdpi.com Studies have indicated that compounds featuring nitro and hydroxyl groups exhibit the highest antitubercular activity against Mycobacterium tuberculosis H37Rv. mdpi.com Additionally, other quinazoline-based compounds have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, demonstrating the potential of this chemical scaffold in targeting the pathogen. mdpi.comnih.gov For instance, 4-(S-Butylthio)quinazoline was found to be more active than isoniazid (B1672263) against atypical strains of mycobacteria. nih.gov

Neuropharmacological Research Applications

Quinazoline derivatives have emerged as a significant class of compounds in neuropharmacological research due to their diverse biological activities. mdpi.comnih.gov Their structural framework allows for the design of multi-target agents that can address the complex nature of various neurological disorders. nih.govmdpi.com

Phosphodiesterase Inhibition (e.g., PDE7)

Phosphodiesterase 7 (PDE7) is a key enzyme in the cAMP signaling pathway and is expressed in immune and proinflammatory cells. frontiersin.org Its inhibition is considered a potential therapeutic approach for inflammatory conditions, including those with a neuroinflammatory component. frontiersin.orgnih.gov A number of quinazoline derivatives have been identified as inhibitors of PDE7. frontiersin.orgresearchgate.netnih.gov

For example, a series of novel substituted 4-hydrazinoquinazoline (B1199610) derivatives and fused triazoloquinazolines were synthesized and showed in vitro inhibitory activity against PDE7A. frontiersin.org Similarly, biphenyl-4-methylsulfanyl quinazoline derivatives have also been reported as PDE7 inhibitors. nih.gov The development of these inhibitors has been facilitated by efficient synthetic methods, including microwave irradiation, which has improved reaction times and yields. nih.gov These findings suggest that quinazoline-based PDE7 inhibitors could be valuable tools for neuropharmacology research and may hold therapeutic potential for neuroinflammatory diseases. nih.gov

Potential in Alzheimer's Disease Therapeutics (e.g., Acetylcholinesterase Inhibition, β-Amyloid Aggregation Modulation)

The multifaceted nature of Alzheimer's disease (AD) has driven the exploration of multi-target-directed ligands, and quinazoline derivatives have shown considerable promise in this area. mdpi.comnih.gov These compounds have been investigated for their ability to inhibit key enzymes and modulate pathological processes associated with AD. mdpi.com

Acetylcholinesterase Inhibition: One of the primary therapeutic strategies for AD is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE). mdpi.com Several studies have demonstrated that quinazoline derivatives can effectively inhibit AChE. mdpi.comnih.goveco-vector.com For instance, a series of quinazolinone-based derivatives were developed and showed promising in vitro and in vivo anti-acetylcholinesterase activity. nih.gov Specifically, compounds 6f , 6h , and 7b from this series exhibited significant AChE inhibitory effects. nih.gov Another study on 6,7-dimethoxyquinazoline-4(3H)-one derivatives revealed IC₅₀ values for AChE inhibition ranging from 1.8±0.36 mg/ml to 4.2±0.96 mg/ml. eco-vector.com

β-Amyloid Aggregation Modulation: The aggregation of β-amyloid (Aβ) peptides into plaques is a hallmark of AD. mdpi.com Quinazoline derivatives have been shown to interfere with this process. mdpi.com For example, 2,4-disubstituted quinazoline derivatives have been evaluated for their ability to inhibit the aggregation of both Aβ40 and Aβ42. researchgate.net In one study, the N⁴-isomer with a 4-bromobenzyl substituent was a potent inhibitor of Aβ40 aggregation with an IC₅₀ of 80 nM, while the related N²-isomer was the most potent inhibitor of Aβ42 accumulation with an IC₅₀ of 1.7 µM. mdpi.com Furthermore, some 6,7-dimethoxyquinazoline-4(3H)-one derivatives demonstrated a capacity to reduce the aggregation of Aβ particles by over 50%. eco-vector.com

The dual action of certain quinazoline derivatives as both cholinesterase inhibitors and Aβ aggregation modulators makes them particularly attractive candidates for further research in AD therapeutics. mdpi.comresearchgate.net

Monoamine Oxidase Inhibition (e.g., MAO-B)

Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters and are implicated in various neurological disorders. researchgate.net Both MAO-A and MAO-B isoforms are targets for drug development. nih.gov Quinazoline derivatives have been investigated as inhibitors of these enzymes. nih.govnih.gov

A series of pyrazoline derivatives connected to a quinazolinone ring were synthesized and evaluated for their MAO inhibitory activity. nih.gov Several of these compounds showed high activity against both MAO-A and MAO-B. nih.gov Computational docking studies revealed that the binding interactions for this class of compounds are predominantly hydrophobic. nih.gov Another study focused on quinazolinone amino acid ester and hydrazide derivatives, which demonstrated more selective inhibitory activity towards MAO-A over MAO-B. nih.gov Specifically, compound 15 (2-(2-(Benzo[d] mdpi.commdpi.comdioxol-5-yl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)acetohydrazide) showed highly selective MAO-A inhibition. nih.gov Research into C6- and N1-substituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives has also contributed to the understanding of MAO inhibition by quinazolinones. researchgate.net

Other Investigated Biological Activities

The versatile scaffold of quinazoline has led to its exploration in a wide range of biological activities beyond the central nervous system and infectious diseases. mdpi.commdpi.comactascientific.com

Antimalarial Potential

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the deadliest form of malaria, necessitates the development of new antimalarial agents. biointerfaceresearch.commalariaworld.org Quinoline-containing compounds have historically been a cornerstone of antimalarial therapy, and research into quinazoline derivatives has revealed promising activity. mdpi.combiointerfaceresearch.com

Several studies have focused on designing and synthesizing novel quinazoline derivatives with antiplasmodial properties. mdpi.combiointerfaceresearch.commalariaworld.orgresearchgate.netresearchgate.net In one approach, hybrids of 7-chloroquinoline (B30040) and arylsulfonamide were created, inspired by the structures of chloroquine (B1663885) and sulfadoxine (B1681781). mdpi.com These hybrid molecules, containing the pharmacophore groups of both drugs, were connected by a linker. mdpi.com

Another area of investigation involves quinazolinedione derivatives. malariaworld.org A notable example is TCMDC-125133, which contains a quinazolinedione pharmacophore and has shown promising antimalarial activity with low toxicity. malariaworld.org Further lead optimization of a related compound by replacing the m-anisidine (B1676023) moiety with a fluorine or chlorine atom resulted in potent antimalarial activity, with IC₅₀ values of 36 ± 5 nM and 22 ± 5 nM, respectively. malariaworld.org

Additionally, a series of 18 compounds of 7-chloro-4-(4-(2-(oxo, hydroxyl & fluoro-2-(4-phenyl) ethyl) piperazin-1-yl)quinoline derivatives were synthesized and evaluated for their in vitro antimalarial activity against P. falciparum. biointerfaceresearch.com Compound 3c from this series was found to be the most active, with a minimum inhibitory concentration (MIC) of 0.18 µg/ml. biointerfaceresearch.com

| Compound/Derivative Class | Target/Activity | Key Findings |

| 6-(Trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamides | Antitubercular (DprE1 inhibition) | Derivatives with nitro and hydroxyl groups showed maximum activity against M. tuberculosis H37Rv. mdpi.com |

| 4-(S-Butylthio)quinazoline | Antitubercular | More active than isoniazid against atypical mycobacterial strains. nih.gov |

| Substituted 4-hydrazinoquinazolines and triazoloquinazolines | Neuropharmacological (PDE7A inhibition) | Demonstrated in vitro inhibitory activity against PDE7A. frontiersin.org |

| Biphenyl-4-methylsulfanyl quinazolines | Neuropharmacological (PDE7 inhibition) | Reported as inhibitors of phosphodiesterase 7. nih.gov |

| Quinazolinone derivatives (6f, 6h, 7b) | Alzheimer's Disease (AChE inhibition) | Showed promising anti-acetylcholinesterase activity. nih.gov |

| 6,7-Dimethoxyquinazoline-4(3H)-one derivatives | Alzheimer's Disease (AChE inhibition) | Exhibited AChE inhibition with IC₅₀ values from 1.8 to 4.2 mg/ml. eco-vector.com |

| 2,4-Disubstituted quinazolines | Alzheimer's Disease (Aβ aggregation inhibition) | N⁴-isomer with 4-bromobenzyl substituent inhibited Aβ40 (IC₅₀ = 80 nM); N²-isomer inhibited Aβ42 (IC₅₀ = 1.7 µM). mdpi.com |

| Pyrazoline-quinazolinone derivatives | Neuropharmacological (MAO inhibition) | Showed high activity against both MAO-A and MAO-B isoforms. nih.gov |

| Quinazolinone amino acid hydrazides (Compound 15) | Neuropharmacological (MAO-A inhibition) | Exhibited highly selective MAO-A inhibition (IC₅₀ = 2.1x10⁻⁹ M). nih.gov |

| 7-Chloroquinoline-arylsulfonamide hybrids | Antimalarial | Designed based on chloroquine and sulfadoxine pharmacophores. mdpi.com |

| Quinazolinedione derivatives | Antimalarial | Derivatives with fluorine or chlorine substitutions showed potent activity (IC₅₀ = 36 nM and 22 nM). malariaworld.org |

| 7-chloro-4-(piperazin-1-yl)quinoline derivative (3c) | Antimalarial | Most active in its series with an MIC of 0.18 µg/ml against P. falciparum. biointerfaceresearch.com |

Anticonvulsant Properties

Derivatives of the quinazolinone nucleus have been explored for their potential as anticonvulsant agents, with studies employing standard preclinical models to assess their efficacy. The search for novel antiepileptic drugs with improved safety and efficacy profiles continues to be an important area of research. medwinpublishers.com

The anticonvulsant potential of various quinazolinone derivatives has been evaluated using models such as the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ)-induced seizure test in mice. medwinpublishers.comnih.gov These tests are standard preliminary screens for identifying compounds with potential antiepileptic activity.

One study on novel fused quinazolinones, specifically 1,2,9,11-tetrasubstituted-7H-thieno[2´,3´:4,5]pyrimido[6,1-b]-quinazolin-7-ones, demonstrated significant anticonvulsant activity in both MES and scPTZ models. nih.gov The neurotoxicity of these compounds was also assessed to determine a therapeutic index. nih.gov Structure-activity relationship (SAR) studies on these fused systems indicated that derivatives with electron-withdrawing groups tended to show higher activity. nih.gov

Another study focusing on 7-chloro-3-[substituted (amino/phenylamino)]-2-phenyl quinazolin-4(3H)-one/thione derivatives found that several compounds exhibited protection against MES-induced seizures. innovareacademics.in The research suggested that the presence of a methyl or methoxy (B1213986) group on the phenyl ring, along with amine or thiourea (B124793) substitutions at the 3rd position of the quinazoline ring, are important for anticonvulsant activity. innovareacademics.in

Furthermore, research on fluorinated quinazolinones has shown that a halogen substituent at the 6th position of the quinazolinone moiety can significantly enhance anticonvulsant activity. researchgate.net It was also noted that electron-donating groups on a distal aromatic ring of the quinazolinone system play a key role in their anticonvulsant effects. researchgate.net The pharmacophoric model for anticonvulsant activity in quinazoline derivatives generally includes an aryl hydrophobic binding site, a hydrogen bonding domain, and an electron donor group. medwinpublishers.cominnovareacademics.in

Table 1: Anticonvulsant Activity of Selected Quinazolinone Derivatives

| Compound Series | Experimental Model | Key Findings | Reference(s) |

| 1,2,9,11-tetrasubstituted-7H-thieno[2´,3´:4,5]pyrimido[6,1-b]-quinazolin-7-ones | MES, scPTZ | Good anticonvulsant activity; electron-withdrawing groups enhance activity. | nih.gov |

| 7-chloro-3-[substituted (amino/phenylamino)]-2-phenyl quinazolin-4(3H)-one/thione derivatives | MES | Protection against seizures; methyl/methoxy groups on the phenyl ring and substitutions at the 3rd position are important. | innovareacademics.in |

| Fluorinated quinazolinones | MES | Halogen at the 6th position enhances activity; electron-donating groups on a distal aromatic ring are key. | researchgate.net |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in various pathological conditions. Consequently, the development of compounds with antioxidant potential is of significant interest in drug discovery. mdpi.comresearchgate.netnih.gov Quinazolinone derivatives have emerged as a promising scaffold for the design of novel antioxidant agents. mdpi.comsapub.org

The antioxidant capacity of quinazolinone derivatives is often attributed to their chemical structure, which can be modified to enhance radical scavenging properties. sapub.org The linkage of polyphenolic moieties to the quinazolin-4(3H)-one core, for instance, has been shown to significantly enhance antiradical activity. researchgate.netnih.gov

In one study, novel quinazolinone–vanillin derivatives were synthesized and evaluated for their antioxidant potential. sapub.org The results from both experimental and theoretical analyses indicated that these hybrid molecules are effective antioxidants, with some showing excellent scavenging capacity against DPPH and nitric oxide (NO) radicals. sapub.org The study highlighted that the antioxidant activity is related to the presence of the quinazolin-4(3H)-one ring fused with other heterocyclic systems. sapub.org

Another research effort focused on new polyphenolic derivatives of quinazolin-4(3H)-one. researchgate.netnih.gov The introduction of additional phenolic groups onto the molecular structure was found to deeply influence the antioxidant activity. researchgate.netnih.gov Specifically, pyrogallol (B1678534) derivatives of quinazolin-4(3H)-one exhibited high antioxidant activity when compared to standard antioxidants like ascorbic acid and Trolox. researchgate.netnih.gov The ortho-diphenolic-substituted compounds, in particular, demonstrated superior antiradical action. researchgate.netnih.gov

Furthermore, a series of (14E)-N-((H-indolo[1,2-c]quinazolin-12-yl)methylene)benzenamine derivatives were synthesized and evaluated for their antioxidant properties. mdpi.com Certain derivatives within this series, including those with nitro and fluoro substitutions, were identified as having significant antioxidant activity. mdpi.com

Table 2: Antioxidant Activity of Selected Quinazolinone Derivatives

| Compound Series | Assay | Key Findings | Reference(s) |

| Quinazolinone–vanillin derivatives | DPPH, NO scavenging | Effective antioxidants; activity attributed to the fused heterocyclic system. | sapub.org |

| Polyphenolic derivatives of quinazolin-4(3H)-one | Radical scavenging, reduction of oxidizing reagents, metal chelation | High antioxidant activity, especially for pyrogallol derivatives; ortho-diphenolic substitution enhances activity. | researchgate.netnih.gov |

| (14E)-N-((H-indolo[1,2-c]quinazolin-12-yl)methylene)benzenamine derivatives | Antioxidant assays | Nitro and fluoro substituted derivatives showed maximum antioxidant activity. | mdpi.com |

Structure Activity Relationship Sar Studies of Quinazolin 7 Ol Derivatives

Impact of Substituents on Pharmacological Potency and Selectivity

Substitutions at the C-2, C-3, and C-4 Positions of the Pyrimidine (B1678525) Ring

The pyrimidine ring of the quinazoline (B50416) scaffold is a primary site for structural modifications aimed at enhancing biological activity. nih.gov Substitutions at the C-2, C-3, and C-4 positions have been shown to be crucial for the potency and selectivity of these compounds. nih.govijmpr.in

At the C-2 position , the introduction of small, lipophilic groups such as methyl or chloro has been found to improve cellular permeability and is well-tolerated for binding to certain biological targets. nih.gov For instance, in some series of compounds, a 2-chloro substitution led to greater antiproliferative potency compared to a methyl group or an unsubstituted position. nih.gov The presence of methyl, amine, or thiol groups at this position is often considered essential for antimicrobial activities. nih.gov Furthermore, a meta-substituted aromatic ring at the C-2 position is preferred for certain anticancer activities. nih.gov The presence of small lipophilic substituents, such as a para-fluorophenyl group, at position 2 has been linked to increased antiproliferative activity. nih.gov

The C-4 position is another key site for modification. Substitution with an amine or a substituted amine group can improve the antimicrobial properties of quinazolinone derivatives. nih.govijmpr.in Specifically, 4-anilinoquinazoline (B1210976) derivatives have shown significant potential as enzyme inhibitors. nih.gov The nature of the substituent on the aniline (B41778) ring at the C-4 position is also critical; both meta and para substituents are preferred for certain inhibitory activities. nih.gov However, substitutions at the C-4 position of an arylamino group attached to C-6 of the quinazoline core have been shown to decrease activity in some contexts. nih.gov

| Position | Favorable Substituents | Impact on Activity |

| C-2 | Small lipophilic groups (e.g., -CH3, -Cl), amine, thiol, meta-substituted aromatic ring | Improved cellular permeability, essential for antimicrobial activity, preferred for anticancer activity. nih.govnih.govnih.gov |

| C-3 | Substituted aromatic ring, heterocyclic moieties | Crucial for antimicrobial action, potential for increased overall activity. nih.govnih.gov |

| C-4 | Amine or substituted amine (especially anilino groups) | Improved antimicrobial properties, significant for enzyme inhibition. nih.govijmpr.innih.gov |

Substitutions and Modifications on the Benzene (B151609) Ring (e.g., C-6, C-7, C-8)

Modifications to the benzene ring of the quinazoline nucleus, particularly at the C-6, C-7, and C-8 positions, have a profound effect on the pharmacological properties of the resulting derivatives. mdpi.com

The C-6 and C-7 positions often extend into solvent-accessible areas of target proteins, allowing for additional interactions. nih.gov The introduction of electron-donating groups at these positions has been shown to increase the activity of certain compounds. nih.gov For instance, 6,7-dimethoxy substitution is a feature in some potent derivatives. nih.gov In the context of anti-inflammatory activity, substitution at C-6 with chlorine and at C-8 with a methyl group resulted in good activity, whereas the unsubstituted compound showed low activity. mdpi.comencyclopedia.pub

Specifically at the C-6 position , the introduction of small and lipophilic groups can increase inhibitory potency. nih.gov Conversely, the insertion of hydrophilic groups at this position tends to decrease activity. nih.gov Placing a nitro group at C-6 has been found to increase anticancer activity. nih.gov

At the C-7 position , the presence of a chlorine atom has been shown to favor anticonvulsant activity. mdpi.com In some cases, a hydroxyl group at C-7 is important for antitumor activity. orientjchem.org The introduction of a 3-nitro-1,2,4-triazole (B13798) motif at this position has been explored for dual enzyme inhibition. nih.gov

Substitutions at the C-8 position are also significant. The presence of a halogen atom at this position can improve antimicrobial activities. nih.govijmpr.in

| Position | Favorable Substituents | Impact on Activity |

| C-6 | Small lipophilic groups, Nitro group (-NO2), Chlorine (-Cl) | Increased inhibitory potency, increased anticancer activity, good anti-inflammatory activity (with C-8 -CH3). nih.govnih.govmdpi.comencyclopedia.pub |

| C-7 | Electron-donating groups, Chlorine (-Cl), Hydroxyl (-OH), 3-nitro-1,2,4-triazole | Increased activity, favors anticonvulsant activity, important for antitumor activity, explored for dual enzyme inhibition. nih.govmdpi.comorientjchem.org |

| C-8 | Halogen atoms, Methyl (-CH3) | Improved antimicrobial activity, good anti-inflammatory activity (with C-6 -Cl). nih.govijmpr.inmdpi.comencyclopedia.pub |

Role of Halogen Atoms in Enhancing Activity

Halogen atoms, due to their unique electronic and steric properties, play a crucial role in modulating the biological activity of quinazolin-7-ol derivatives. Their incorporation at various positions on the quinazoline ring system can lead to enhanced potency and selectivity. ijmpr.in

The presence of halogen atoms on the phenyl ring at the C-4 position of the quinazoline moiety is often favorable for activity. tandfonline.com For example, a 4-chloro-3-trifluoromethyl group on a phenyl ring attached to a urea (B33335) moiety linked to the quinazoline was essential for high antiproliferative activity against breast cancer cells. tandfonline.com Similarly, substitutions with heavy and bulky halogen atoms on the aniline moiety at C-4 can increase activity against certain enzymes. nih.gov

On the benzene ring of the quinazoline core, the presence of a halogen atom at the C-6, C-7, or C-8 positions can significantly improve antimicrobial activities. nih.govijmpr.in Specifically, a chlorine atom at C-7 has been found to favor anticonvulsant activity. mdpi.com The introduction of a fluorine substituent at the C-2 position of a benzene ring attached elsewhere in the molecule has also been noted as vital for inhibitory activity in certain contexts. nih.gov

Furthermore, bromo derivatives have been found to be the most potent in some series of cytotoxic compounds. mdpi.com The strategic placement of halogen atoms can thus be a key strategy in the design of more effective quinazoline-based therapeutic agents.

| Position of Halogen | Type of Halogen | Observed Effect |

| Phenyl ring at C-4 | -Cl, -CF3 | Essential for high antiproliferative activity. tandfonline.com |

| Aniline moiety at C-4 | Heavy, bulky halogens | Increased activity against certain enzymes. nih.gov |

| C-6, C-8 | Halogen | Improved antimicrobial activity. nih.govijmpr.in |

| C-7 | -Cl | Favors anticonvulsant activity. mdpi.com |

| General | -Br | Most potent in some cytotoxic series. mdpi.com |

Influence of Specific Moieties on Efficacy

The attachment of various chemical moieties to the this compound core can significantly influence the efficacy of the resulting derivatives. These appended groups can introduce new binding interactions, alter physicochemical properties, and ultimately enhance the therapeutic potential of the parent compound.

Aniline and Aryloxy Moieties: The 4-anilinoquinazoline scaffold is a well-established pharmacophore, essential for activity in many kinase inhibitors. nih.gov The substitution pattern on the aniline ring is critical, with electron-withdrawing groups at the meta or para position often increasing activity. nih.gov

Pyrazole (B372694) and Thiazole (B1198619) Moieties: The incorporation of a pyrazole ring has led to the discovery of selective kinase inhibitors. mdpi.com Similarly, compounds featuring a thiazole group at the C-2 position have demonstrated greater activity than those with other substituents in certain studies. nih.gov

Hydroxamic Acid Moiety: Quinazoline-hydroxamic acid hybrids have been developed as potent inhibitors of enzymes like histone deacetylases (HDACs). tandfonline.com These hybrids have shown prominent antiproliferative activity against cancer cells. tandfonline.com

Urea and Thiourea (B124793) Moieties: The introduction of urea and thiourea functionalities can lead to potent biological activity. For instance, quinazolinone derivatives containing urea and thiourea groups, particularly in combination with a fluoro group, have exerted highly potent antibacterial activity. nih.gov In some kinase inhibitors, a thiourea linker is mandatory for inhibitory activity, while its replacement with a urea linker can alter the target selectivity. nih.gov

| Moiety | Position of Attachment | Impact on Efficacy |

| Aniline | C-4 | Essential for kinase inhibitory activity; substituent pattern is critical. nih.gov |

| Aryloxy | Varies | Can modulate activity based on substitution. |

| Pyrazole | Varies | Used to develop selective kinase inhibitors. mdpi.com |

| Thiazole | C-2 | Can be more active than other substituents. nih.gov |

| Hydroxamic Acid | Varies (often on a side chain) | Potent HDAC inhibition and antiproliferative activity. tandfonline.com |

| Urea/Thiourea | Varies | Potent antibacterial activity; can be crucial for kinase inhibition and selectivity. nih.govnih.gov |

Stereochemical Considerations in Quinazoline Derivative Activity

While much of the focus in structure-activity relationship studies is on the types and positions of substituents, the three-dimensional arrangement of atoms, or stereochemistry, can also be a critical determinant of a molecule's biological activity. The specific spatial orientation of functional groups can dictate how well a compound fits into the binding site of its target protein.

For quinazoline derivatives, stereochemistry can become particularly important when chiral centers are present in the molecule. A chiral center is a carbon atom that is attached to four different groups, resulting in two non-superimposable mirror images called enantiomers. These enantiomers can have markedly different pharmacological properties, with one being highly active while the other is significantly less active or even inactive.

Although the core quinazoline ring system is planar, the introduction of substituted side chains can create these chiral centers. For example, if a substituent at any position contains a chiral carbon, the resulting stereoisomers may exhibit different potencies. While specific, detailed studies focusing solely on the stereochemistry of this compound derivatives are not extensively highlighted in the provided context, the general principles of medicinal chemistry suggest that this is a vital consideration. In the broader context of quinazolinone derivatives, molecular modeling studies have been used to confirm the stereochemistry of synthesized compounds, underscoring its importance in structural assignment. researchgate.net As drug development becomes more sophisticated, a thorough evaluation of the stereochemical aspects of this compound derivatives will be essential for creating highly potent and selective therapeutic agents.

Molecular Mechanisms of Action of Quinazolin 7 Ol Derivatives

Enzyme Inhibition and Target Engagement

Quinazolin-7-ol derivatives have been identified as potent inhibitors of several enzyme families crucial for cell signaling, proliferation, and metabolism.

A prominent mechanism of action for many quinazoline-based compounds is the inhibition of tyrosine kinases, which are pivotal in regulating cell growth, differentiation, and survival. mdpi.comglobalresearchonline.net The 4-anilinoquinazoline (B1210976) scaffold, in particular, is known to effectively target the ATP-binding site of these enzymes. mdpi.com

Epidermal Growth Factor Receptor (EGFR): Dysregulation of EGFR is a hallmark of numerous cancers. tbzmed.ac.ir this compound derivatives have been developed as both single and dual inhibitors of EGFR. mdpi.comtbzmed.ac.ir For instance, certain quinazoline (B50416) sulfonamide conjugates show potent inhibitory activity against both wild-type EGFR and its resistant mutant forms. nih.gov One such derivative, compound 15 , demonstrated an IC₅₀ value of 0.0728 µM against EGFR. nih.gov Another urea (B33335) derivative, compound 7 , showed even more potent inhibition with an IC₅₀ of 0.8 nM against wild-type EGFR. mdpi.com This inhibition of EGFR blocks downstream signaling cascades that promote cell proliferation and survival. globalresearchonline.nettbzmed.ac.ir

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): As a key mediator of angiogenesis, the formation of new blood vessels, VEGFR-2 is a critical target for cancer therapy. tbzmed.ac.ir Simultaneous inhibition of both EGFR and VEGFR-2 is a valuable therapeutic strategy. tbzmed.ac.irtbzmed.ac.ir Several quinazoline derivatives have been designed as dual inhibitors. globalresearchonline.nettbzmed.ac.ir Compound 15 , a quinazoline sulfonamide, was also a potent inhibitor of VEGFR-2 with an IC₅₀ of 0.0523 µM. nih.gov By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels required for tumor growth and metastasis. tbzmed.ac.ir

Phosphoinositide-dependent kinase-1 (PDK1): While direct inhibition data for this compound derivatives on PDK1 is less specific in the provided context, the PI3K/Akt pathway, where PDK1 is a key upstream kinase, is a known target. A novel quinazoline derivative, WYK431 , was found to downregulate the levels of the PI3K/Akt signaling pathway, suggesting an indirect or direct effect on key components like PDK1. nih.gov

Table 1: Tyrosine Kinase Inhibition by this compound Derivatives A summary of inhibitory concentrations (IC₅₀) for select derivatives against key tyrosine kinases.

| Compound | Target Kinase | IC₅₀ Value | Cell Line/Context | Reference |

|---|---|---|---|---|

| Compound 15 (Sulfonamide conjugate) | EGFR | 0.0728 µM | Enzymatic Assay | nih.gov |

| Compound 15 (Sulfonamide conjugate) | VEGFR-2 | 0.0523 µM | Enzymatic Assay | nih.gov |

| Compound 7 (Urea derivative) | EGFR (Wild-Type) | 0.8 nM | Enzymatic Assay | mdpi.com |

| Compound 7 (Urea derivative) | EGFR (L858R/T790M Mutant) | 2.7 nM | Enzymatic Assay | mdpi.com |

Phosphodiesterase (PDE) Inhibition: Quinazoline derivatives have been explored as inhibitors of phosphodiesterases, particularly PDE7, a cAMP-specific enzyme involved in inflammation. nih.govfrontiersin.org A series of quinazoline derivatives, including substituted 4-hydrazinoquinazolines and fused triazoloquinazolines, have been synthesized and shown to possess PDE7A inhibitory activity. nih.govfrontiersin.orgnih.gov This inhibition is considered a potential strategy for managing inflammatory conditions by modulating cyclic AMP levels. frontiersin.org

Monoamine Oxidase (MAO) Inhibition: Derivatives of quinazolinone have been synthesized and evaluated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters. nih.govnih.gov Certain quinazolinone amino acid hydrazides demonstrated highly potent and selective inhibitory activity against MAO-A. nih.gov For example, one hydrazide derivative showed an IC₅₀ value of 2.1 x 10⁻⁹ M for MAO-A, which was comparable to the standard drug clorgyline. nih.gov Other series of pyrazoline-bearing quinazolinones and C6- and N1-substituted 3-methyl-3,4-dihydroquinazolin-2(1H)-ones have also shown significant, and in some cases selective, inhibition of MAO-A or MAO-B. nih.govresearchgate.net

The folate synthesis pathway is an essential metabolic route in many microorganisms but not in humans, making its enzymes attractive targets for antimicrobial agents. mdpi.comwikipedia.org Dihydropteroate (B1496061) synthase (DHPS), a key enzyme in this pathway, catalyzes the formation of 7,8-dihydropteroate. wikipedia.orguniprot.org It is the established target for sulfonamide antibiotics. acs.orgresearchgate.net While research has focused on various inhibitors for this enzyme, including docking studies with quinazolin-4-one derivatives against related protozoan enzymes, specific data on this compound derivatives directly targeting bacterial or fungal DHPS is an area for further investigation. mdpi.com

Phosphodiesterase and Monoamine Oxidase Inhibition.

Cellular Pathway Modulation

Beyond direct enzyme inhibition, this compound derivatives modulate intracellular signaling pathways, leading to significant cellular outcomes such as programmed cell death (apoptosis) and cell cycle arrest.

A key anticancer mechanism of this compound derivatives is the induction of apoptosis. nih.govmdpi.com This programmed cell death is often triggered through the intrinsic (mitochondrial) pathway. nih.govmdpi.com

Mitochondrial Pathway: Treatment of cancer cells with these derivatives leads to a disruption of the mitochondrial membrane potential. nih.govresearchgate.net This is a critical event that facilitates the release of cytochrome c from the mitochondria into the cytoplasm. nih.govmdpi.comresearchgate.netnih.gov The release of cytochrome c is a point of no return for apoptosis.

Caspase Activation: Once in the cytoplasm, cytochrome c activates a cascade of cysteine-aspartic proteases known as caspases. researchgate.net Quinazolinone derivatives have been shown to induce the activation of initiator caspase-9, which is associated with the mitochondrial pathway. researchgate.netnih.govmdpi.comresearchgate.net The activation of caspase-9 subsequently triggers the executioner caspases, such as caspase-3 and caspase-7. nih.govresearchgate.netnih.govresearchgate.net Some derivatives have also been noted to activate caspase-8, suggesting a potential engagement of the extrinsic apoptotic pathway as well. researchgate.netnih.govresearchgate.net Activated executioner caspases are responsible for cleaving cellular substrates, leading to the characteristic morphological changes of apoptosis, such as cell shrinkage and DNA fragmentation. mdpi.com

Table 2: Apoptotic Effects of this compound Derivatives in Cancer Cells A summary of key molecular events in apoptosis induced by this compound derivatives.

| Derivative/Compound | Cell Line | Key Apoptotic Events | Reference |

|---|---|---|---|

| Compound 1 & 2 (Schiff bases) | MCF-7 (Breast Cancer) | Disruption of mitochondrial membrane potential, cytochrome c release, activation of caspases-3/7, -8, and -9. | researchgate.net |

| DW-8 (4-anilino quinazoline) | SW620 (Colon Cancer) | Increased cytochrome c, activation of caspases-3, -7, and -9. | mdpi.com |

| WYK431 | BGC823 (Gastric Cancer) | Disruption of mitochondrial membrane potential, cytochrome c release, activation of caspases-3 and -9. | nih.gov |

| Compound 7 & 8 (Quinazolinedione) | MCF-7 (Breast Cancer) | Activation of caspase-9, downregulation of p-Akt. | mdpi.com |

| Compound 15 (Sulfonamide conjugate) | MCF-7 (Breast Cancer) | Induction of apoptosis. | nih.gov |

In addition to inducing apoptosis, this compound derivatives can halt the proliferation of cancer cells by causing cell cycle arrest, most commonly at the G2/M transition phase. nih.govnih.govmdpi.com This arrest prevents cells from entering mitosis, thereby inhibiting cell division.

For example, a novel derivative, 04NB-03 , was found to induce G2/M phase arrest in hepatocellular carcinoma cells in a concentration-dependent manner. nih.gov Similarly, the quinazoline derivative WYK431 arrested human gastric cancer cells at the G2/M phase, an effect associated with the modulation of key cell cycle regulators like CDK1 and CDC25C. nih.gov Other studies have shown that various quinazolinone derivatives induce G2/M arrest in oral squamous cell carcinoma and A549 lung cancer cells, further establishing this as a consistent mechanism of action for this class of compounds. mdpi.com A quinazoline sulfonamide, compound 15 , also induced cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. nih.gov This blockade of the cell cycle provides a window for apoptotic processes to be initiated.

Compound Index

Anti-inflammatory Signaling Pathways (e.g., NF-κB, Pro-inflammatory Cytokine Inhibition)

Derivatives of the quinazoline scaffold have been extensively investigated for their anti-inflammatory properties, demonstrating significant activity through the modulation of key signaling pathways. nih.govresearchgate.net A primary mechanism of action is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a crucial regulator of inflammatory responses. researchgate.netmdpi.comnih.gov The activation of NF-κB is a central event in inflammation, leading to the transcription of numerous pro-inflammatory genes. nih.gov

Research has identified several quinazoline derivatives that effectively suppress NF-κB activation. researchgate.netmdpi.com For instance, certain substituted 5,6-dihydrobenzo[h]quinazolin-2-amines and pyrazolo[1,5-a]quinazoline derivatives have been identified as potent NF-κB inhibitors. researchgate.netmdpi.com The anti-inflammatory effects of these compounds are often evaluated by their ability to reduce the production of pro-inflammatory cytokines, which are downstream targets of the NF-κB pathway. nih.gov

Key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are frequently targeted. nih.govmdpi.com Studies have shown that various quinazoline derivatives can potently inhibit the production of these cytokines. nih.govresearchgate.net For example, a novel series of alkylthiourea quinazoline derivatives was developed to selectively inhibit NF-κB activation in macrophage-like cells. mdpi.com One of the most effective compounds from this series, compound 19 , demonstrated strong inhibition of IL-6 and TNFα production, with IC₅₀ values of 0.84 µM and 4.0 µM, respectively. mdpi.com Mechanistic studies revealed that this compound blocks the translocation of the NF-κB dimer to the nucleus. mdpi.com

Furthermore, some 6- and 7-aminoquinazoline derivatives have shown potent inhibition of TNF-α in vitro, with IC₅₀ values around 5 µM. researchgate.net In vivo studies using a mouse model of pulmonary inflammation confirmed that these compounds could reduce TNF-α levels in bronchoalveolar lavage fluid. researchgate.net Other research has focused on quinazolinone derivatives that inhibit the expression of inflammatory genes like cyclooxygenase-2 (COX-2), IL-1β, and inducible nitric oxide synthase (iNOS) by suppressing the NF-κB pathway. nih.gov

Table 1: Anti-inflammatory Activity of Selected Quinazoline Derivatives

| Compound/Derivative Class | Target Pathway/Cytokine | Key Findings | Reference(s) |

| Alkylthiourea quinazoline derivative (Compound 19) | IL-6, TNF-α, NF-κB | Inhibited production of IL-6 (IC₅₀ = 0.84 µM) and TNF-α (IC₅₀ = 4.0 µM); Blocked nuclear translocation of NF-κB. | mdpi.com |

| 6- and 7-Aminoquinazoline derivatives | TNF-α | Potent inhibitors with IC₅₀ values of approximately 5 µM in vitro. | researchgate.net |

| Quinazolinone derivatives | NF-κB, COX-2, IL-1β, TNF-α, iNOS | Downregulated mRNA expression of pro-inflammatory genes via NF-κB inhibition. | nih.gov |

| Fluorine-substituted benzo[h]quinazoline-2-amine | NF-κB | Identified as a potential NF-κB inhibitor with anti-inflammatory activity and low toxicity. | nih.gov |

| Pyrazolo[1,5-a]quinazoline derivatives | NF-κB | Identified as nuclear factor kappa B (NF-κB) inhibitors with anti-inflammatory properties. | researchgate.netmdpi.com |

β-Catenin-Dependent Wnt-Pathway Inhibition